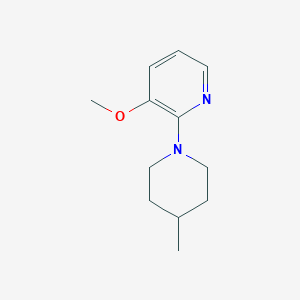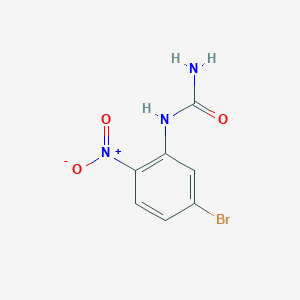![molecular formula C15H18N2O2S2 B15120373 N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B15120373.png)
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound that features both an indole ring and a dithiepan ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The dithiepan ring, containing sulfur atoms, adds unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a dithiepan precursor under controlled conditions. For example, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating, can yield the desired indole product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Halogenating agents like bromine or nitrating mixtures of nitric and sulfuric acids are used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.
Applications De Recherche Scientifique
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various enzymes and receptors, modulating their activity. The dithiepan ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-bicyclo-5-chloro-1H-indole-2-carboxamide: Another indole derivative with a carboxamide group, known for its enzyme inhibitory properties.
1H-indole-3-carbaldehyde: A precursor for synthesizing various biologically active compounds.
Uniqueness
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide stands out due to the presence of the dithiepan ring, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C15H18N2O2S2 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H18N2O2S2/c18-14(13-7-11-3-1-2-4-12(11)17-13)16-8-15(19)9-20-5-6-21-10-15/h1-4,7,17,19H,5-6,8-10H2,(H,16,18) |
Clé InChI |
QIQMYXLDSGTMDM-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC(CS1)(CNC(=O)C2=CC3=CC=CC=C3N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15120294.png)
![4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15120301.png)


![N,N-dimethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120321.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B15120322.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15120345.png)
![3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15120351.png)
![N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15120353.png)
![2-Cyclopropyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15120361.png)
![3-Tert-butyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B15120367.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120370.png)
![6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B15120376.png)
![4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B15120380.png)
